BenchChemオンラインストアへようこそ!

6-Methoxy-1H-indazole-3-carboxylic acid

Nitric oxide synthase Off-target screening Methoxyindazole positional isomers

6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8; molecular formula C₉H₈N₂O₃; MW 192.17) is a heterocyclic building block belonging to the indazole-3-carboxylic acid family. The compound bears a methoxy substituent at the 6-position of the indazole ring and a free carboxylic acid at the 3-position, making it an intermediate for amide coupling, esterification, and further elaboration into kinase-targeted libraries.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 518990-36-8
Cat. No. B1358676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-indazole-3-carboxylic acid
CAS518990-36-8
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NN2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyNRJPGEXONZLCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8) — Procurement-Relevant Compound Class and Core Characteristics


6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8; molecular formula C₉H₈N₂O₃; MW 192.17) is a heterocyclic building block belonging to the indazole-3-carboxylic acid family [1]. The compound bears a methoxy substituent at the 6-position of the indazole ring and a free carboxylic acid at the 3-position, making it an intermediate for amide coupling, esterification, and further elaboration into kinase-targeted libraries . Indazole-3-carboxylic acid scaffolds are privileged in medicinal chemistry due to the indazole ring's function as a bioisostere of phenol and indole, enabling hydrogen-bonding interactions within enzyme ATP-binding pockets . The 6-methoxy regioisomer is specifically cited in commercial portfolios as a precursor for CDK4/6 inhibitor programs targeting breast cancer .

Why Unsubstituted Indazole-3-carboxylic Acid or Other Methoxy Positional Isomers Cannot Simply Replace 6-Methoxy-1H-indazole-3-carboxylic Acid in Kinase-Focused Synthesis Programs


Although all three monomethoxyindazole-3-carboxylic acid regioisomers (4-, 5-, 6-, and 7-OCH₃) share the identical molecular formula (C₉H₈N₂O₃; MW 192.17) [1], their biological and physicochemical profiles diverge sharply depending on methoxy placement. In a direct head-to-head panel screen of purified recombinant neuronal (NOS I), inducible (NOS II), and endothelial (NOS III) nitric oxide synthases, 6-, 5-, and 4-methoxyindazoles were nearly inactive (<10% inhibition at 1 mM), whereas the 7-methoxy isomer exhibited significant competitive inhibition [2]. This positional effect demonstrates that the 6-methoxy regioisomer occupies a distinct activity space: it is not merely a weaker version of 7-methoxyindazole but is functionally silent in this off-target assay, which is a desirable profile when NOS inhibition constitutes a liability. Furthermore, replacing the 6-methoxy-3-carboxylic acid with the unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3; MW 162.15) eliminates the methoxy oxygen hydrogen-bond acceptor, reducing topological polar surface area from 75.2 Ų to 66 Ų [3] and removing a key interaction vector for ATP-binding pocket engagement in kinase programs. Procurement based solely on scaffold class or lowest unit price therefore risks selecting a building block with fundamentally different target engagement and off-target liability profiles.

Quantitative Differentiation Evidence for 6-Methoxy-1H-indazole-3-carboxylic Acid Relative to Structural Analogs


NOS Off-Target Liability: 6-Methoxy Position Is Functionally Silent Whereas 7-Methoxy Confers Potent NOS Inhibition

In a direct head-to-head panel using purified recombinant NOS I (neuronal), NOS II (inducible), and NOS III (endothelial), 6-methoxyindazole, 5-methoxyindazole, and 4-methoxyindazole all produced less than 10% inhibition of citrulline formation at 1 mM concentration [1]. By contrast, 7-methoxyindazole (7-MI) displayed competitive inhibition against both L-arginine and BH₄ cofactor, with an IC₅₀ of approximately 1.5 mM against nNOS and 5.5 mM against iNOS [2]. This means the 6-methoxy regioisomer is at least ~67-fold less potent than 7-MI on nNOS (estimated based on <10% inhibition at 1 mM vs. IC₅₀ 1.5 mM for 7-MI). For programs where NOS inhibition represents a safety or pharmacological liability, the 6-methoxy-substituted building block offers a clear advantage over the 7-methoxy analog.

Nitric oxide synthase Off-target screening Methoxyindazole positional isomers

Physicochemical Property Differentiation: Increased H-Bond Acceptor Count and Polar Surface Area vs. Unsubstituted Indazole-3-carboxylic Acid

The 6-methoxy substitution alters four key computed physicochemical parameters relative to the unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3). The target compound has 4 hydrogen-bond acceptors (vs. 3 for the parent), a topological polar surface area of 75.2 Ų (vs. 66 Ų), 2 rotatable bonds (vs. 1), and a higher molecular weight of 192.17 (vs. 162.15) [1][2]. The XLogP3-AA value is 1.4 for both compounds, indicating that the methoxy group adds polarity without substantially increasing lipophilicity [1][2]. The predicted pKa of the 6-methoxy compound is 3.20 ± 0.10 . These differences are relevant for fragment-based drug design where TPSA, H-bond capacity, and rotatable bond count directly influence permeability and solubility predictions.

Drug-likeness Ligand efficiency Physicochemical profiling

Kinase Inhibitor Synthetic Utility: 6-Methoxy-3-carboxylic Acid Architecture Enables CDK4/6 ATP-Pocket Engagement

The combination of the 6-methoxy group and the 3-carboxylic acid on the indazole core is explicitly positioned in commercial and patent literature as enabling ATP-binding pocket interactions for cyclin-dependent kinase (CDK) inhibitor design . The 3-carboxylic acid serves as a derivatization handle for amide coupling to generate indazole-3-carboxamides, a chemotype extensively claimed in patents as CDK1/2/4/6 inhibitors (e.g., US-6531491-B1, US-6534524-B2) [1]. While the 5-methoxy and 7-methoxy regioisomers can also be elaborated into carboxamides, the 6-position methoxy places the hydrogen-bond acceptor oxygen at a geometric distance that is distinct from the 5- and 7-positions, affecting hinge-region complementarity in kinase ATP sites [2]. ChemShuttle's portfolio specifically couples this building block with CDK4/6 inhibitor programs for breast cancer .

CDK4/6 inhibitor Kinase drug discovery Hinge-binding scaffold

Vendor Purity Benchmarking: 6-Methoxy Regioisomer Achieves ≥97–98% Purity Specifications Across Major Suppliers

The 6-methoxy-1H-indazole-3-carboxylic acid is available from multiple reputable vendors at purity specifications of ≥97% (NMR) from ChemImpex and Aladdin , 98% (GC) from Capotchem [1], 96% from Fluorochem , and 97% from AKSci . By comparison, the 5-methoxy isomer (CAS 90417-53-1) is typically offered at ≥95% (HPLC) [2], and the 7-methoxy isomer (CAS 133841-08-4) at ≥96% . The unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) is commercially available at 98% (HPLC) at substantially lower cost (~$18/5g) . The higher minimum purity specification for the 6-methoxy regioisomer, combined with its more demanding storage requirement (2–8°C, protected from light, argon-charged) , reflects its positioning as a premium building block for medicinal chemistry applications where impurity profiles directly affect biological assay reproducibility.

Building block quality control Purity specification Vendor comparison

LogP and Lipophilic Ligand Efficiency: 6-Methoxy Substitution Adds Polarity Without Increasing logP Relative to the Parent Scaffold

Experimental logP values for 6-methoxy-1H-indazole-3-carboxylic acid range from 1.18 (Fluorochem) to 1.27 (ChemScene) , while XLogP3-AA computed by PubChem is 1.4 [1]. The unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) has a computed XLogP3-AA of 1.4 as well [2], indicating that the 6-methoxy group adds polarity and hydrogen-bonding capacity without a net increase in lipophilicity. This contrasts with typical methyl or halogen substitutions where logP increases. For fragment-based and lead-optimization programs, this property enables the addition of a specific interaction vector (methoxy oxygen) while maintaining or improving ligand efficiency metrics such as LipE (pIC₅₀ − logP) and LLE (pIC₅₀ − logD). The 5-methoxy and 7-methoxy regioisomers share the same XLogP3-AA of 1.4 [3][4], confirming that logP is insensitive to methoxy position, but the biological activity profile (see Evidence Item 1) is not.

Lipophilic efficiency LogP Fragment-based drug design

High-Value Application Scenarios for 6-Methoxy-1H-indazole-3-carboxylic Acid Supported by Quantitative Differentiation Evidence


CDK4/6 Inhibitor Lead Generation Libraries — Where 6-Methoxy Regiochemistry and 3-Carboxylic Acid Derivatization Are Required

For medicinal chemistry teams building focused kinase inhibitor libraries against cyclin-dependent kinases 4 and 6, the 6-methoxy-1H-indazole-3-carboxylic acid scaffold provides the correct spatial orientation of the methoxy oxygen for hinge-region hydrogen bonding while the 3-carboxylic acid serves as a direct amide coupling handle to generate indazole-3-carboxamide inhibitors . This scaffold is explicitly cited in commercial portfolios for CDK4/6 breast cancer programs . Procuring the 6-methoxy regioisomer rather than the 5- or 7-methoxy analog ensures that the geometry of ATP-pocket interactions established in patent literature (US-6531491-B1, US-6534524-B2) [1] can be recapitulated without positional isomer artifacts.

Fragment-Based Drug Discovery Requiring Iso-Lipophilic H-Bond Acceptor Addition Without LogP Penalty

The 6-methoxy-1H-indazole-3-carboxylic acid adds a hydrogen-bond acceptor to the indazole-3-carboxylic acid scaffold while maintaining an identical XLogP3-AA of 1.4 relative to the unsubstituted parent . This iso-lipophilic polarity enhancement is valuable in fragment-based drug discovery where LipE and LLE metrics must be preserved or improved during fragment growing. The increased TPSA (75.2 vs. 66 Ų) and HBA count (4 vs. 3) provide additional interaction vectors for structure-based design without the promiscuity risk that accompanies lipophilicity-driven potency gains.

Selectivity Profiling Campaigns Where NOS Inhibition Is a Known Liability — 6-Methoxy Scaffold Is Functionally Silent Against All NOS Isoforms

For programs targeting kinases, GPCRs, or other enzyme classes where nitric oxide synthase off-target activity must be avoided, the 6-methoxyindazole scaffold offers a critical advantage: it is essentially inactive against all three NOS isoforms (<10% inhibition at 1 mM) in contrast to 7-methoxyindazole which is a competitive NOS inhibitor (IC₅₀ ~1.5 mM against nNOS) . This selectivity profile, established by direct head-to-head comparison of all four methoxyindazole positional isomers in purified recombinant NOS assays , makes the 6-methoxy building block the preferred choice when NOS-related cardiovascular or neurological side effects constitute a project liability.

High-Purity Building Block Procurement for Automated Parallel Synthesis and SAR Campaigns

The 6-methoxy-1H-indazole-3-carboxylic acid is commercially available at ≥97–98% purity (NMR/GC) from multiple vendors including ChemImpex, Aladdin, Capotchem, and AKSci [1][2], with Capotchem offering production scale up to kilograms at 98% (GC) with moisture specification ≤0.5% [1]. This purity tier is 1–2 percentage points higher than the 5-methoxy isomer (≥95% HPLC) [3] and is suitable for automated parallel synthesis workflows where consistent building block quality directly impacts library integrity and SAR reproducibility. The defined storage conditions (2–8°C, protected from light, argon-charged) ensure long-term stability for compound management systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.